molecular formula C21H18N4O4 B252363 N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

货号: B252363
分子量: 390.4 g/mol
InChI 键: PMHVHJMAVOJCJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as BGB-283, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. BGB-283 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide targets the BTK enzyme, which plays a crucial role in BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is implicated in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. BTK is a downstream effector of BCR signaling, and its inhibition leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In preclinical studies, this compound has shown efficacy in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

实验室实验的优点和局限性

One of the major advantages of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for various B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo. Additionally, this compound has a short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the research and development of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the evaluation of this compound in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential direction is the investigation of this compound in autoimmune diseases and inflammatory disorders, where dysregulation of BCR signaling is implicated. Additionally, further optimization of the synthesis process and formulation of this compound may improve its solubility and bioavailability, leading to better efficacy in vivo.

合成方法

The synthesis of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran and acetic anhydride to form 1-acetyl-2-aminobenzofuran. This intermediate is then reacted with 3-aminopropylamine to form N-(3-aminopropyl)-1-acetyl-2-aminobenzofuran, which is further reacted with 4-oxo-1H-quinazoline-2-carboxylic acid to form this compound. The overall yield of the synthesis process is around 20%.

科学研究应用

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

属性

分子式

C21H18N4O4

分子量

390.4 g/mol

IUPAC 名称

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C21H18N4O4/c26-19-14-7-2-3-8-15(14)24-18(25-19)21(28)23-11-5-10-22-20(27)17-12-13-6-1-4-9-16(13)29-17/h1-4,6-9,12H,5,10-11H2,(H,22,27)(H,23,28)(H,24,25,26)

InChI 键

PMHVHJMAVOJCJX-UHFFFAOYSA-N

手性 SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

规范 SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。